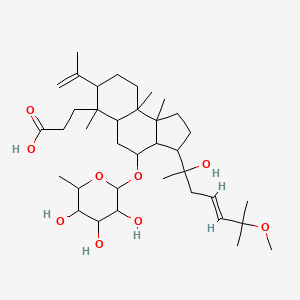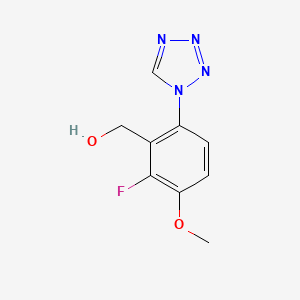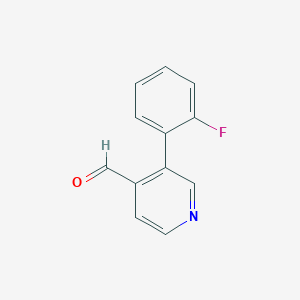
1-(2-(Bromomethyl)-6-iodophenyl)-1-chloropropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Bromomethyl)-6-iodophenyl)-1-chloropropan-2-one is an organic compound that features a complex structure with multiple halogen substituents
Preparation Methods
The synthesis of 1-(2-(Bromomethyl)-6-iodophenyl)-1-chloropropan-2-one typically involves multi-step reactions. One common synthetic route includes the following steps:
Iodination: The iodination step can be carried out using iodine and a suitable oxidizing agent.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(2-(Bromomethyl)-6-iodophenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl and iodophenyl groups can participate in nucleophilic substitution reactions, often using reagents like sodium azide or potassium cyanide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products. For example, oxidation with potassium permanganate can yield carboxylic acids.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts and boron reagents.
Scientific Research Applications
1-(2-(Bromomethyl)-6-iodophenyl)-1-chloropropan-2-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism by which 1-(2-(Bromomethyl)-6-iodophenyl)-1-chloropropan-2-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl and iodophenyl groups can form covalent bonds with nucleophilic sites on proteins, altering their function. This interaction can modulate various biochemical pathways, making the compound useful in drug development .
Comparison with Similar Compounds
Similar compounds include:
2-Bromomethyl-1,3-dioxolane: Used in organic synthesis as a building block.
2,2-Bis(bromomethyl)-1,3-propanediol: Employed in the production of flame retardants and resins.
Properties
Molecular Formula |
C10H9BrClIO |
|---|---|
Molecular Weight |
387.44 g/mol |
IUPAC Name |
1-[2-(bromomethyl)-6-iodophenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C10H9BrClIO/c1-6(14)10(12)9-7(5-11)3-2-4-8(9)13/h2-4,10H,5H2,1H3 |
InChI Key |
WDCKQZLRFBURPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC=C1I)CBr)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



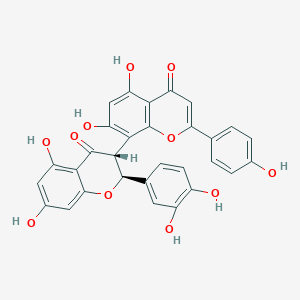
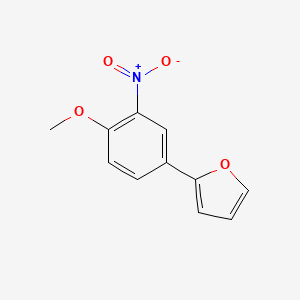
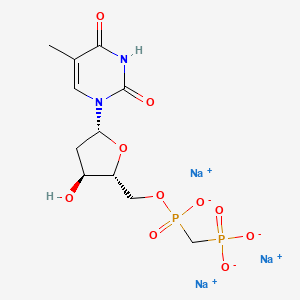
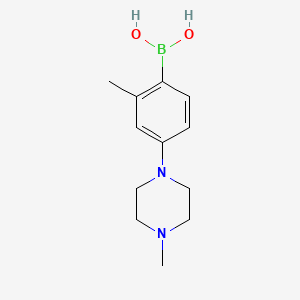
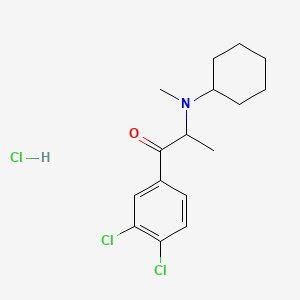
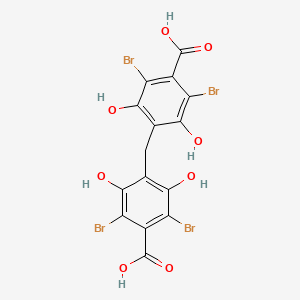
![Benzene, [[(methylthio)phenylmethyl]sulfonyl]-](/img/structure/B14076092.png)

![9-ethyl-6,6-diMethyl-8-(4-Morpholinopiperidin-1-yl)-11-oxo-5a,6,11,11a-tetrahydro-5H-benzo[b]carbazole-3-carbonitrile hydrochloride](/img/structure/B14076109.png)
